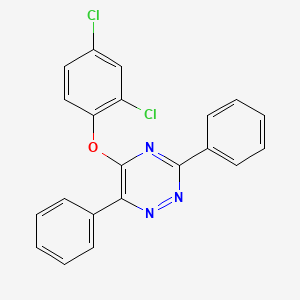

5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine

Description

5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is a triazine-based heterocyclic compound characterized by a central 1,2,4-triazine ring substituted with a 2,4-dichlorophenoxy group at position 5 and phenyl groups at positions 3 and 5. The dichlorophenoxy moiety introduces electron-withdrawing effects, which can influence reactivity and binding affinity, while the diphenyl groups contribute to steric bulk and π-π stacking capabilities .

Properties

IUPAC Name |

5-(2,4-dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O/c22-16-11-12-18(17(23)13-16)27-21-19(14-7-3-1-4-8-14)25-26-20(24-21)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYHURJBLVFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,4-dichlorophenol with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.

Substitution: The dichlorophenoxy group can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced triazine derivatives.

Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and herbicidal properties, making it of interest in agricultural and pharmaceutical research.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional properties of compounds closely related to 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine:

Key Findings from Comparative Studies

Lipophilicity and Bioavailability: The dichlorophenoxy and diphenyl substituents in the target compound confer higher lipophilicity (logP ~4.2) compared to morpholine (logP ~2.8) or hydrazinyl analogs (logP ~1.5). This enhances its membrane permeability and bioavailability in biological systems . In contrast, morpholine and piperidine derivatives exhibit improved aqueous solubility, making them more suitable for formulations requiring hydrophilic properties .

Biological Activity: Compounds with electron-withdrawing groups (e.g., dichlorophenoxy) show stronger interactions with enzymes like cytochrome P450, whereas morpholine/pyrrolidine derivatives exhibit affinity for neurotransmitter receptors . The hydrazinyl-triazine analog demonstrates notable chelation properties, particularly with transition metals like Fe(III) and Cu(II), which is absent in the dichlorophenoxy derivative .

Synthetic Accessibility :

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing phenyl groups in the target compound, while morpholine/pyrrolidine substituents are typically added via nucleophilic substitution .

- Solvent-free synthesis methods have been optimized for morpholine-triazine derivatives, reducing environmental impact compared to traditional routes .

Biological Activity

5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazine core substituted with dichlorophenoxy and diphenyl groups. This structural configuration is pivotal in determining its biological activity.

Anticancer Activity

Research has shown that compounds with a triazine core exhibit significant anticancer properties. Specifically, derivatives of triazine have been reported to inhibit tumorigenesis through various mechanisms:

- Enzyme Inhibition : Certain triazine derivatives have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and kinases. For instance, studies indicate that modifications in the triazine structure can enhance the inhibitory activity against these enzymes .

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating intrinsic pathways. The presence of specific substituents on the triazine ring can enhance this effect .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

- Bactericidal and Fungicidal Effects : The compound exhibits activity against various bacterial and fungal strains. The dichlorophenoxy group is particularly effective in enhancing the antimicrobial efficacy of the triazine core .

- Mechanisms : The antimicrobial action may involve disruption of cell membranes or inhibition of nucleic acid synthesis.

1. Anticancer Studies

A study published in Molecules highlighted a series of triazine derivatives that showed promising anticancer activity against various cell lines. The study emphasized that specific modifications to the triazine structure could lead to enhanced potency and selectivity for cancer cells .

2. Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, this compound was tested against several pathogens. The results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.